molecular formula C21H13BrClNO4 B2517581 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921893-30-3

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2517581
CAS No.: 921893-30-3
M. Wt: 458.69
InChI Key: SROUYCWZORLBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a chlorobenzoyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the bromination of 2-chlorobenzoyl chloride to obtain 4-bromo-2-chlorobenzoyl chloride.

    Coupling Reaction: This intermediate is then coupled with 2-(benzo[d][1,3]dioxol-5-yl)aniline under appropriate conditions to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its binding affinity to specific receptors, or its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism by which N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)acetamide
  • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzamide
  • N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to the presence of the benzo[d][1,3]dioxole moiety, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUYCWZORLBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.